An In-Depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth exploration of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a pivotal heterocyclic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its fundamental chemical properties, a validated synthesis protocol, and its significant applications as a scaffold in the generation of novel therapeutic agents. The CAS number for this compound is 16078-71-0.[1]
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate emerges as a particularly versatile starting material due to its strategically positioned functional groups: a primary amine, an ester, and a phenyl-substituted pyrazole core. This arrangement allows for sequential and diverse chemical modifications, enabling the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for new drug candidates. The inherent drug-like properties of the pyrazole core, combined with the synthetic accessibility of this specific carboxylate derivative, make it a cornerstone for library synthesis and lead optimization campaigns.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a starting material is critical for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 16078-71-0 | [1] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| IUPAC Name | ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | [1] |
| Appearance | Solid | [5] |
| Melting Point | 101-103 °C | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a well-established one-pot reaction that proceeds via the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of heterocycle formation driven by the nucleophilicity of the hydrazine and the electrophilic nature of the substituted acrylate.
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Step-by-Step Experimental Procedure[5]
Materials:
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Phenylhydrazine (31.9 g)
-
Ethyl (ethoxymethylene)cyanoacetate (50.0 g)
-
Ethanol (500 ml)
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate in 500 ml of ethanol.
-
Initial Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The initial condensation and cyclization occur during this step.
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Standing Period: Allow the mixture to stand at room temperature for approximately 48 hours. This extended period can facilitate the completion of the reaction.
-
Second Reflux: Resume refluxing the mixture for an additional 8 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into ice water. The product, being sparingly soluble in water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude solid from ethanol to afford 38.0 g (44% yield) of pure Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for refluxing temperatures. Its polarity also aids in the final precipitation step when the reaction mixture is poured into water.
-
Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy of the condensation and cyclization reactions.
-
Ice Water Precipitation: This is a standard technique for isolating water-insoluble organic compounds from a reaction mixture. The cold temperature further decreases the solubility of the product, maximizing the yield.
-
Recrystallization: This is a crucial purification step to remove any unreacted starting materials or side products, yielding a product of high purity suitable for subsequent synthetic transformations.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate lies in its role as a versatile precursor for a multitude of bioactive molecules. The amino and ester functionalities serve as handles for diversification, allowing for the synthesis of fused heterocyclic systems and decorated pyrazole derivatives.
Precursor to Fused Pyrazolo[3,4-d]pyrimidines
One of the most significant applications is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogues of purines and often exhibit potent biological activities.
Caption: General synthetic route to bioactive pyrazolo[3,4-d]pyrimidines.
Case Studies in Modern Drug Development
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Inhibitors of IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been utilized as a starting material for the synthesis of potent IRAK4 inhibitors. The 5-amino group allows for the construction of the fused pyrazolo[1,5-a]pyrimidine core, which is essential for activity.[6]
-
Pan-FGFR Covalent Inhibitors: Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. This aminopyrazole derivative has been instrumental in the design and synthesis of covalent inhibitors that target both wild-type and mutant forms of FGFRs. The amino group serves as a key attachment point for the acrylamide "warhead" responsible for covalent bond formation with the receptor.[7]
-
Precursors to Sildenafil Analogues: The structural motif of this aminopyrazole is also found in precursors to analogues of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This highlights its utility in the development of treatments for erectile dysfunction and pulmonary hypertension.[8]
Spectroscopic Characterization
While detailed spectra can be found in various databases, a summary of expected spectral features is provided below for confirmatory purposes.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the phenyl ring, a singlet for the pyrazole proton, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, pyrazole ring carbons (including the quaternary carbon of the ester), and the carbonyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the pyrazole ring, and aromatic C-H stretching.[9] |
Safety and Handling
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Recommended Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Conclusion
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a high-value, versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the generation of diverse and complex molecules with significant therapeutic potential. As research into novel kinase inhibitors and other targeted therapies continues, the demand for and applications of this fundamental aminopyrazole derivative are poised to expand, solidifying its role as a critical tool in the drug discovery arsenal.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Wen, L.-R., Li, M., Wang, S.-W., Li, X.-M., & Zhang, S.-S. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(10), 2307-2312. [Link]
-
Elgemeie, G. H., Zaghary, W. A., Amin, K. M., & Nasr, T. M. (2012). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Organic Chemistry Journal, 6, 1-15. [Link]
-
Sharma, V., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 244–268. [Link]
-
SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Singh, V., Shankar, R., & Devi, N. (2015). New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1336-1343. [Link]
-
Thore, S. N., Gupta, K. G., & Baheti, K. G. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(2), 171-177. [Link]
- Google Patents. (n.d.). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
-
Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2008). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
-
Abdelhamed, M. M., Abdel-Wahab, B. F., & El-Sayed, M. E. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1163. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 243, 114763. [Link]
-
Kim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 583–588. [Link]
-
Thore, S. N., Gupta, K. G., & Baheti, K. G. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(2), 171-177. [Link]
-
Stenutz, R. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues [beilstein-journals.org]
- 9. rsc.org [rsc.org]
